

Thiamylal Sodium: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Thiamylal

Cat. No.: B1683129

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Thiamylal sodium, a barbiturate derivative, is a potent ultra-short-acting central nervous system depressant. This technical guide provides an in-depth overview of its core properties, mechanism of action, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of Thiamylal Sodium

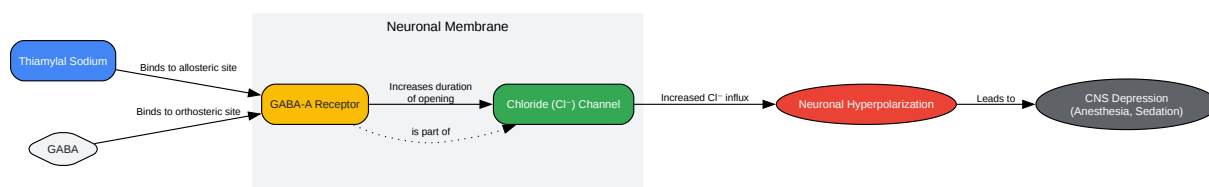
Thiamylal sodium is primarily utilized for the induction of general anesthesia in both clinical and veterinary settings. Its rapid onset and short duration of action make it suitable for brief surgical procedures.

Property	Value	Reference
CAS Number	337-47-3	[1]
Molecular Weight	276.33 g/mol	[2]
Molecular Formula	C ₁₂ H ₁₇ N ₂ NaO ₂ S	[3][2]

Mechanism of Action: GABA-A Receptor Modulation

Thiamylal sodium exerts its anesthetic and sedative effects primarily through its interaction with the γ -aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. As a positive allosteric modulator, **Thiamylal** sodium binds to a site on the GABA-A receptor distinct from the GABA binding site. This binding

potentiates the effect of GABA by increasing the duration of the chloride (Cl^-) channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in the observed central nervous system depression.



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Mechanism of **Thiamylal** Sodium at the GABA-A Receptor.

Experimental Protocols

In Vitro Study: Effects on Vascular Smooth Muscle Cells

This protocol is adapted from a study investigating the effects of clinical-grade **thiamylal** sodium solution (TSS) on the inflammation and proliferation of rat vascular smooth muscle cells (VSMCs).^[4]

1. Cell Culture:

- Rat VSMCs are isolated from the thoracic aorta of male Sprague-Dawley rats.
- Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

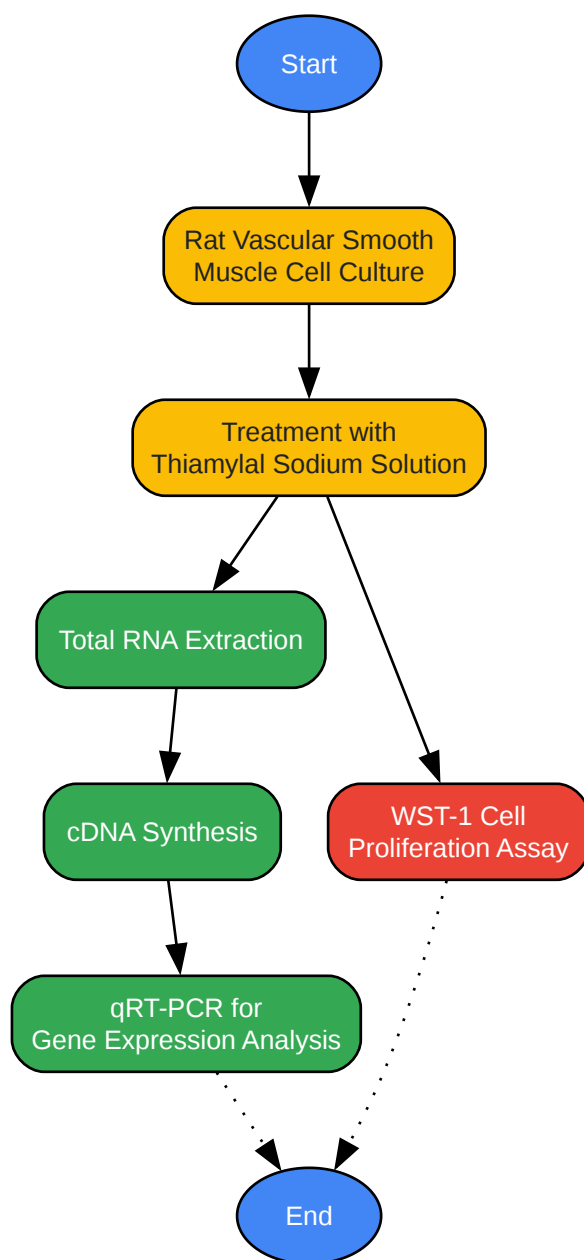
2. Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR):

- VSMCs are seeded in 6-well plates and grown to confluence.

- Cells are then treated with varying concentrations of TSS for a specified period.
- Total RNA is extracted using an RNA isolation kit.
- First-strand cDNA is synthesized from the total RNA.
- qRT-PCR is performed using specific primers for target genes (e.g., IL-1 α , IL-1 β , IL-6) and a housekeeping gene for normalization.

3. Cell Proliferation Assay:

- VSMC proliferation is assessed using a water-soluble tetrazolium salt (WST-1) assay.
- Cells are seeded in 96-well plates and incubated with different concentrations of TSS.
- After the incubation period, WST-1 reagent is added to each well.
- The absorbance is measured at 450 nm using a microplate reader to determine cell viability and proliferation.



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Experimental Workflow for In Vitro VSMC Studies.

In Vivo Study: Euthanasia in Mice

This protocol is based on a study evaluating the efficacy of **thiamylal** sodium as a euthanasia agent in mice.[3][2]

1. Animal Preparation:

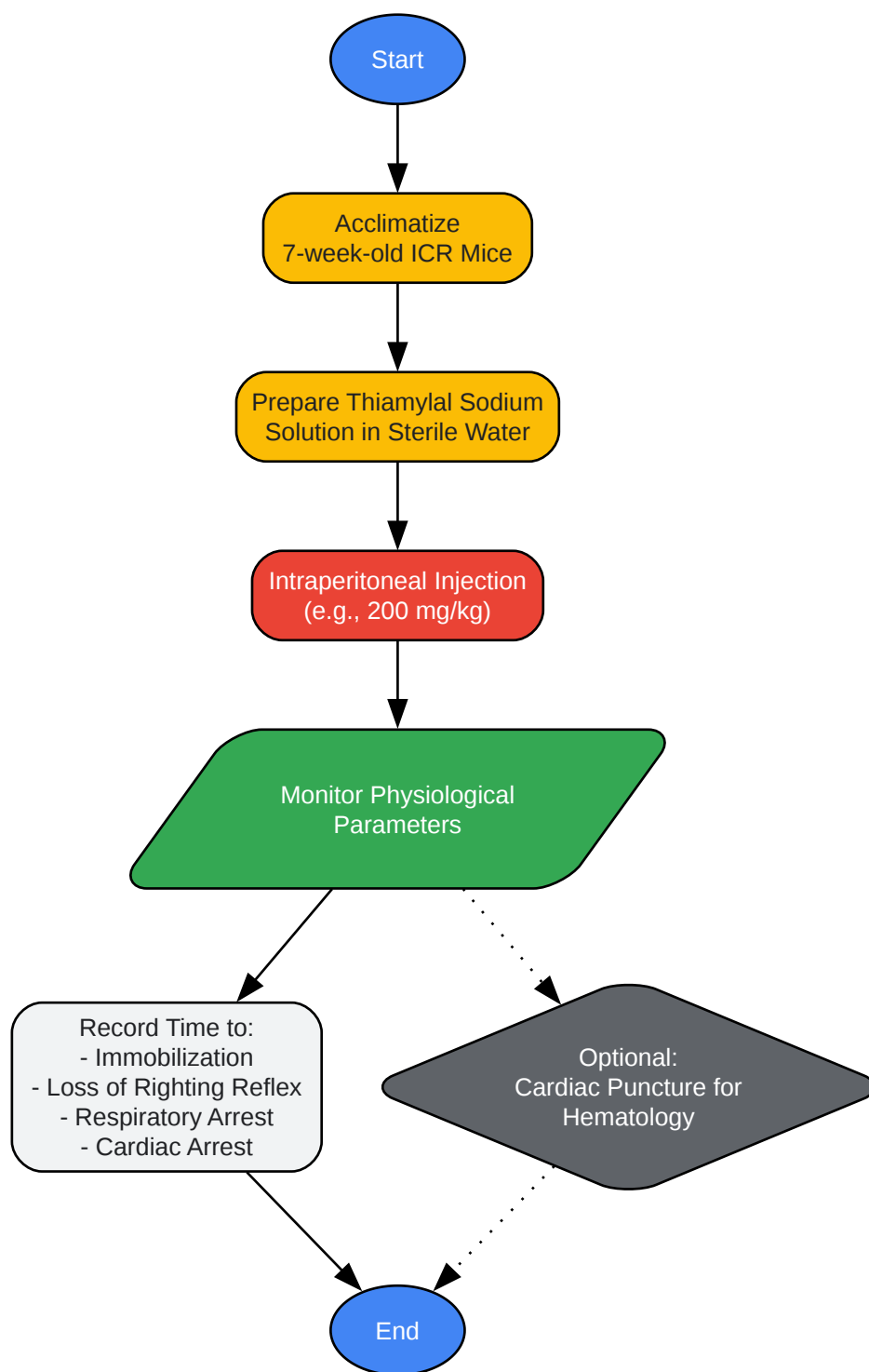
- Male and female ICR mice, 7 weeks of age, are used for the study.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

- **Thiamylal** sodium is dissolved in sterile water for injection to the desired concentration.
- The solution is administered via intraperitoneal injection using a 29-gauge needle.
- Dosages are calculated based on the body weight of the individual mouse (e.g., 150 mg/kg, 200 mg/kg, 300 mg/kg).

3. Monitoring and Endpoint Determination:

- Following injection, mice are continuously monitored for the following endpoints:
 - Time to immobilization.
 - Time to loss of righting reflex.
 - Time to respiratory arrest (cessation of thoracic movement).
 - Time to cardiac arrest (confirmed by stethoscope).
- For hematological analysis, blood is collected via cardiac puncture after the loss of reflexes but before cardiac arrest.



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Experimental Workflow for In Vivo Euthanasia Protocol.

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